[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features It contains a sulfonyl group attached to a dimethoxy-methylphenyl ring and an ethyl-hydroxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-4-methylphenyl precursor. This precursor can be synthesized through a series of reactions, including methylation and sulfonation. The final step involves the reaction of the sulfonyl chloride derivative with 1-ethyl-2-hydroxyethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
- [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]methylamine
- [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]ethylamine
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. (2,5-Dimethoxy-4-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Properties
CAS No. |
1206105-21-6 |
---|---|
Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-5-10(8-15)14-20(16,17)13-7-11(18-3)9(2)6-12(13)19-4/h6-7,10,14-15H,5,8H2,1-4H3 |
InChI Key |
LYBOSZRASWMIDQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.